molecular formula C15H17N5S B5451485 3-cyclopentyl-6-(2-pyridin-3-ylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-cyclopentyl-6-(2-pyridin-3-ylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B5451485
M. Wt: 299.4 g/mol
InChI Key: ZBTJRKJZEMQWOX-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a class of heterocyclic compounds that contain a five-membered triazole ring fused with a six-membered thiadiazine ring . They are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has been reported in the literature . For example, one efficient route involves treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes, with ethyl chloroacetate .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines consists of a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines depend on their specific structure. For example, one compound in this class was found to have a melting point of 222.4–223.8 °C .

Mechanism of Action

The mechanism of action of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is largely dependent on their specific structure and the biological target they interact with . They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities .

Future Directions

The future directions in the research of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . This includes further exploration of their diverse pharmacological activities and the development of more efficient synthetic routes .

Properties

IUPAC Name

3-cyclopentyl-6-(2-pyridin-3-ylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-2-6-12(5-1)14-17-18-15-20(14)19-13(21-15)8-7-11-4-3-9-16-10-11/h3-4,9-10,12H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTJRKJZEMQWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C3N2N=C(S3)CCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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